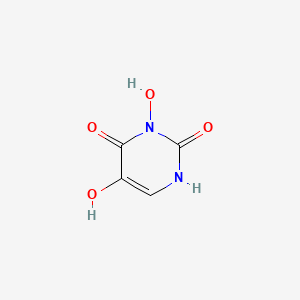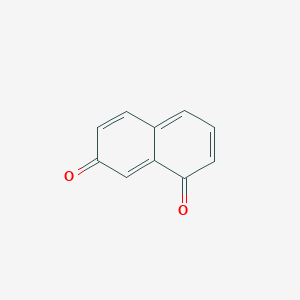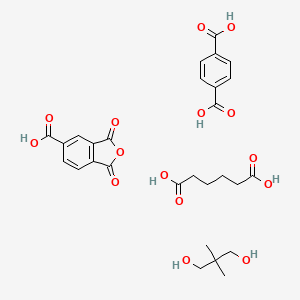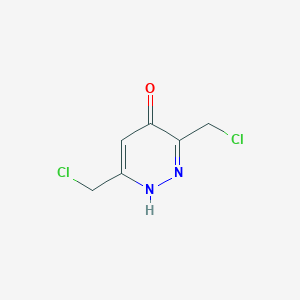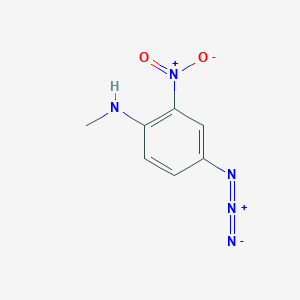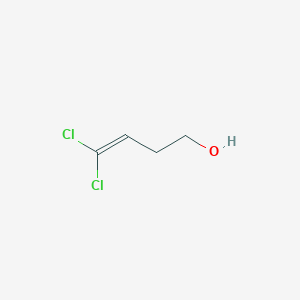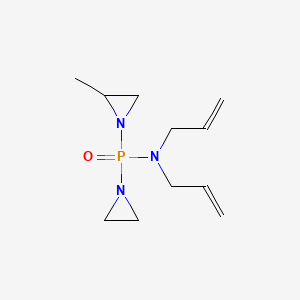![molecular formula C18H21N3O2 B14660459 2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol CAS No. 41172-50-3](/img/structure/B14660459.png)
2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol is an organic compound that features both azido and phenolic functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol, which is then subjected to azidation. The azidation step can be carried out using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted phenols and azides.
Applications De Recherche Scientifique
2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The phenolic group can engage in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azido-2-hydroxyphenylhexane: Similar structure but different substitution pattern.
2-Azido-4-hydroxyphenylbutane: Shorter carbon chain.
4-Azido-2-hydroxyphenylpentane: Intermediate carbon chain length.
Uniqueness
2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
41172-50-3 |
|---|---|
Formule moléculaire |
C18H21N3O2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
2-azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C18H21N3O2/c1-3-15(12-5-8-14(22)9-6-12)16(4-2)13-7-10-18(23)17(11-13)20-21-19/h5-11,15-16,22-23H,3-4H2,1-2H3 |
Clé InChI |
NJYUPTWFMVKVAG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC(=C(C=C2)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


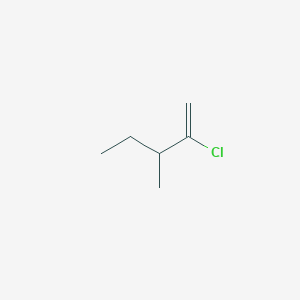
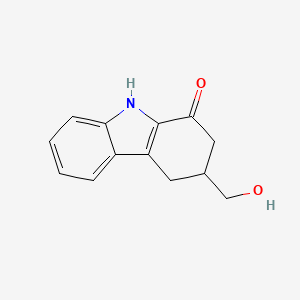
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
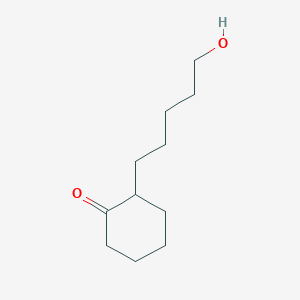

![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
